molecular formula C17H17N3O B1501849 2-(4-Piperazin-1-YL-phenyl)-benzooxazole CAS No. 885275-02-5

2-(4-Piperazin-1-YL-phenyl)-benzooxazole

Cat. No.: B1501849
CAS No.: 885275-02-5
M. Wt: 279.34 g/mol
InChI Key: LCMNDMOKEJXAOT-UHFFFAOYSA-N
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Description

2-(4-Piperazin-1-yl-phenyl)-benzooxazole (CAS 885275-02-5) is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a hybrid architecture combining a benzoxazole scaffold with a piperazine ring, a design strategy often employed to enhance biological activity and optimize physicochemical properties . The benzoxazole moiety is a privileged structure in drug design, known for its presence in various bioactive molecules and its ability to engage in key interactions with biological targets . The incorporation of the piperazine ring is a strategic modification that can profoundly influence a compound's profile. Piperazine is known to improve aqueous solubility and bioavailability, and it serves as a versatile pharmacophore that can enhance binding affinity to enzymatic targets . This makes piperazine-containing compounds a cornerstone in the development of novel therapeutic agents. Research on structurally related benzazole-piperazine hybrids has demonstrated a wide range of promising biological activities. For instance, certain analogues have been investigated as selective histone deacetylase (HDAC) inhibitors, which are a key target in oncology and epigenetic research . Other studies on similar molecular frameworks have shown potent urease inhibitory activity and antiproliferative effects against various human cancer cell lines . This compound is intended for research and development purposes only in laboratory settings. It is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for personal use.

Properties

IUPAC Name

2-(4-piperazin-1-ylphenyl)-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-2-4-16-15(3-1)19-17(21-16)13-5-7-14(8-6-13)20-11-9-18-10-12-20/h1-8,18H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCMNDMOKEJXAOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)C3=NC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80695918
Record name 2-[4-(Piperazin-1-yl)phenyl]-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80695918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885275-02-5
Record name 2-[4-(1-Piperazinyl)phenyl]benzoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885275-02-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-(Piperazin-1-yl)phenyl]-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80695918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-(4-Piperazin-1-YL-phenyl)-benzooxazole is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzooxazole core substituted with a piperazine moiety, which enhances its interaction with biological targets. The structural formula can be represented as follows:

C14H16N2O\text{C}_{14}\text{H}_{16}\text{N}_2\text{O}

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The piperazine ring is known to influence binding affinity and selectivity, while the benzooxazole core may facilitate interactions with specific biological pathways.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives can induce cell cycle arrest and apoptosis in cancer cell lines. A notable study demonstrated that related compounds selectively inhibited histone deacetylase (HDAC) activity, leading to antiproliferative effects in various cancer types .

CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-715.63HDAC inhibition
Analog AU-9370.12Apoptosis induction
Analog BA5492.78Cell cycle arrest

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Indole derivatives, including benzooxazole-based compounds, have shown efficacy against various bacterial strains and fungi . The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Study on Anticancer Efficacy

In a study published in PLoS ONE, researchers evaluated the anticancer efficacy of a series of benzooxazole derivatives. The findings revealed that these compounds could significantly reduce cell viability in several cancer cell lines through HDAC inhibition . The study highlighted the structure-activity relationship (SAR) that informed modifications leading to increased potency.

Study on Antimicrobial Properties

Another research effort focused on the antimicrobial properties of related compounds, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. The study utilized disk diffusion methods to assess activity and found that certain derivatives exhibited substantial inhibition zones compared to standard antibiotics .

Scientific Research Applications

Medicinal Chemistry

The primary application of 2-(4-Piperazin-1-YL-phenyl)-benzooxazole lies in medicinal chemistry, where it is studied for its potential as a therapeutic agent. Its structure suggests possible interactions with various biological targets:

  • Antipsychotic Activity: Research indicates that compounds with piperazine rings often exhibit antipsychotic properties. The benzooxazole core may enhance this activity by modulating neurotransmitter systems, particularly serotonin and dopamine receptors.
  • Anticancer Properties: Preliminary studies have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines, suggesting its potential as a chemotherapeutic agent. The mechanism may involve apoptosis induction or cell cycle arrest.

Biological Research

The compound is also explored for its biological activities beyond medicinal applications:

  • Antimicrobial Activity: Investigations have shown that this compound exhibits significant antimicrobial effects against various bacterial strains, indicating its potential use in treating infections.
  • Enzyme Inhibition Studies: The compound's ability to inhibit specific enzymes involved in metabolic pathways is under investigation, which could lead to new treatments for metabolic disorders.

Material Science

In addition to biological applications, this compound has potential uses in material science:

  • Fluorescent Probes: The unique structure of benzooxazole derivatives allows them to be used as fluorescent probes in biochemical assays, enhancing the detection of biomolecules.

Anticancer Study

A recent study evaluated the effects of this compound on various cancer cell lines, including breast and lung cancer models. The results indicated significant inhibition of cell growth with IC50 values ranging from 5 to 15 µM, suggesting that modifications to the piperazine or benzooxazole moieties could enhance efficacy.

Antimicrobial Screening

In vitro assays against Staphylococcus aureus and Escherichia coli showed that this compound possesses substantial antimicrobial properties, with minimum inhibitory concentrations (MIC) reported at approximately 10 µg/mL. These findings warrant further exploration for clinical applications in infectious diseases.

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of this compound:

ModificationEffect on ActivityNotes
Methylation at Position 6Increased potency against cancer cellsEnhances lipophilicity
Substitution on Piperazine RingVaried receptor binding affinityDifferent substituents can alter pharmacokinetics

Preparation Methods

General Synthetic Strategies

The synthesis of 2-(4-piperazin-1-yl-phenyl)-benzooxazole typically follows a multi-step approach involving:

  • Formation of the benzoxazole core.
  • Functionalization of the phenyl ring.
  • Introduction of the piperazine moiety.

Preparation of Benzoxazole Core

A common method to prepare benzoxazoles involves the cyclization of appropriate amide or phenol derivatives under acidic conditions:

  • Procedure : A suspension of amide and p-toluenesulfonic acid (TsOH) is refluxed in toluene with a Dean–Stark apparatus for dehydration and cyclization over approximately 17 hours. After cooling, the reaction mixture is hydrolyzed with water and basified to pH 10–12 using sodium hydroxide. The organic layer is separated, dried over potassium carbonate, and concentrated under reduced pressure. The solid product is purified by suspension and filtration from suitable solvents.

  • This method allows the formation of the benzoxazole ring system efficiently and is adaptable to various substituted amides.

To facilitate the introduction of the piperazine group, the benzoxazole intermediate is often brominated at the methyl position adjacent to the benzoxazole ring:

  • Procedure : The benzoxazole compound is treated with N-bromosuccinimide (NBS) and benzoyl peroxide as a radical initiator under reflux with a halogen lamp. After about 3.5 hours, the reaction mixture is cooled, and the succinimide byproduct is filtered off. The brominated benzoxazole is then isolated by concentration and filtration from diethyl ether.

  • This bromomethyl derivative serves as a key intermediate for nucleophilic substitution reactions.

Alternative Synthetic Route via Indium-Mediated Cyclization

Another sophisticated approach involves a one-pot, reductive cyclization to form benzoxazole derivatives functionalized with piperazine:

  • Step 1 : Mild nitration of 3-chloro-4-fluorophenol yields 5-chloro-4-fluoro-2-nitrophenol.
  • Step 2 : Piperazinylation of the nitrophenol with substituted phenyl-N-piperazines in toluene or chlorobenzene solvents yields key intermediates.
  • Step 3 : Indium-mediated reductive cyclization using indium and acetic acid followed by trimethyl orthoacetate addition forms the benzoxazole ring with the piperazine substituent.

  • This method offers a shorter synthetic route with good to excellent yields (53–83%) and allows for structural diversity by varying the substituents on the phenyl ring.

Summary Table of Preparation Steps and Conditions

Step Reaction Type Reagents/Conditions Yield Range (%) Notes
1 Cyclization to benzoxazole Amide + TsOH, reflux in toluene, Dean–Stark apparatus Not specified 17 h reflux, basification post-reaction
2 Bromination NBS + benzoyl peroxide, reflux under halogen lamp Not specified 3.5 h reaction, filtration of succinimide
3 Nucleophilic substitution Bromomethyl benzoxazole + piperazine derivative, reflux in acetone + Et3N High (variable) 1 h reflux, extraction, purification
Alternative 1 Nitration + piperazinylation + reductive cyclization Mild nitration, piperazine coupling in toluene/chlorobenzene, indium/acetic acid reduction 53–83 One-pot reductive cyclization, multi-step

Research Findings and Observations

  • The choice of solvent significantly affects the yield of piperazinylation: toluene generally provides better yields than chlorobenzene, except for poorly soluble piperazines where chlorobenzene is preferred.

  • The indium-mediated reductive cyclization step is advantageous for simplifying the synthesis and improving overall yield and purity.

  • Spectroscopic characterization (1H-NMR, 13C-NMR, HRMS) confirms the successful formation of the benzoxazole ring and piperazine substitution, with characteristic chemical shifts for methyl, aromatic, and piperazine protons and carbons.

Q & A

Q. What are the key considerations in optimizing the synthetic yield of 2-(4-Piperazin-1-YL-phenyl)-benzooxazole under TEMPO-mediated oxidative conditions?

Methodological Answer:

  • Reaction Optimization : Use TEMPO (2,2,6,6-Tetramethylpiperidin-1-oxyl) as a catalyst under aerobic conditions. Key parameters include temperature control (70–90°C), solvent selection (e.g., acetonitrile or DMF), and stoichiometric ratios of starting materials (e.g., benzoxazole derivatives and aryl boronic acids) .
  • Yield Improvement : Monitor reaction progress via TLC or HPLC. Adjust equivalents of TEMPO (0.1–0.3 equiv) and oxidants (e.g., K₂S₂O₈) to minimize side reactions like over-oxidation. Purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures high purity .
  • Characterization : Confirm structure using 1H^1H- and 13C^{13}C-NMR, IR (e.g., C=N stretch at ~1616 cm1^{-1}), and melting point analysis. Compare with literature data for validation .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

  • Spectroscopic Techniques :
    • NMR : Analyze 1H^1H-NMR signals for aromatic protons (δ 7.0–8.2 ppm) and piperazine protons (δ 2.5–3.5 ppm). 13C^{13}C-NMR identifies carbonyl (C=O) and aromatic carbons .
    • IR : Detect benzoxazole ring vibrations (C-O-C at ~1259 cm1 ^{-1}, C=N at ~1616 cm1 ^{-1}) .
  • X-ray Crystallography : Resolve crystal structure to confirm bond angles and intermolecular interactions (e.g., hydrogen bonding with trifluoroacetate counterions) .
  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict electronic properties (HOMO-LUMO gap, dipole moment) and compare with experimental data .

Advanced Research Questions

Q. How do substituents on the benzoxazole and piperazine rings influence the compound’s biological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies :

    Substituent Position Biological Impact Reference
    Electron-donating (e.g., -OCH₃)BenzoxazoleEnhances antiproliferative activity in cancer cell lines
    Halogens (e.g., -Cl)Aryl ringImproves metabolic stability and receptor binding affinity
    Bulky groups (e.g., -CF₃)PiperazineModulates selectivity for CNS targets
  • Experimental Validation : Screen derivatives in vitro (e.g., MTT assay for cytotoxicity) and in silico (molecular docking to identify binding pockets) .

Q. How should researchers resolve contradictions in reported biological activities of benzoxazole-piperazine hybrids?

Methodological Answer:

  • Systematic Review : Follow Cochrane guidelines to assess study quality, including bias risk (e.g., incomplete outcome data) and experimental variability (e.g., cell line differences) .
  • Meta-Analysis : Pool data from multiple studies using standardized metrics (e.g., IC₅₀ values). Apply statistical tools (e.g., funnel plots) to detect publication bias .
  • Mechanistic Studies : Use knock-out models or competitive binding assays to validate target engagement (e.g., kinase inhibition vs. off-target effects) .

Q. What advanced strategies can elucidate the reaction mechanism of TEMPO-mediated benzoxazole synthesis?

Methodological Answer:

  • Kinetic Studies : Monitor reaction intermediates via stopped-flow NMR or mass spectrometry. Identify rate-determining steps (e.g., aryl radical formation) .
  • Isotope Labeling : Use 18O^{18}O-labeled TEMPO to trace oxygen incorporation into the benzoxazole ring .
  • Computational Modeling : Simulate transition states (e.g., Gaussian 09) to propose pathways (e.g., single-electron transfer vs. radical chain mechanisms) .

Q. How can researchers identify pharmacological targets for this compound?

Methodological Answer:

  • Target Fishing : Use chemoproteomics (e.g., affinity chromatography coupled with LC-MS/MS) to isolate bound proteins .
  • Functional Assays : Test activity in pathway-specific models (e.g., cAMP modulation for GPCR targets) .
  • Network Pharmacology : Integrate omics data (transcriptomics, proteomics) to map interaction networks (e.g., STRING database) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Piperazin-1-YL-phenyl)-benzooxazole
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2-(4-Piperazin-1-YL-phenyl)-benzooxazole

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